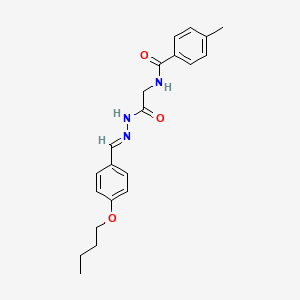

N-(2-(2-(4-Butoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide

Description

Le N-(2-(2-(4-Butoxybenzylidène)hydrazino)-2-oxoéthyl)-4-méthylbenzamide est un composé organique complexe avec des applications potentielles dans divers domaines scientifiques.

Propriétés

Numéro CAS |

767335-50-2 |

|---|---|

Formule moléculaire |

C21H25N3O3 |

Poids moléculaire |

367.4 g/mol |

Nom IUPAC |

N-[2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-methylbenzamide |

InChI |

InChI=1S/C21H25N3O3/c1-3-4-13-27-19-11-7-17(8-12-19)14-23-24-20(25)15-22-21(26)18-9-5-16(2)6-10-18/h5-12,14H,3-4,13,15H2,1-2H3,(H,22,26)(H,24,25)/b23-14+ |

Clé InChI |

DETSJMJPZMEBKW-OEAKJJBVSA-N |

SMILES isomérique |

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)C |

SMILES canonique |

CCCCOC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)C |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du N-(2-(2-(4-Butoxybenzylidène)hydrazino)-2-oxoéthyl)-4-méthylbenzamide implique généralement les étapes suivantes :

Formation de l’hydrazone : L’étape initiale implique la condensation de la 4-butoxybenzaldéhyde avec l’hydrate d’hydrazine pour former l’intermédiaire hydrazone.

Acylation : L’intermédiaire hydrazone est ensuite acylé avec du chlorure de 4-méthylbenzoyle en présence d’une base telle que la triéthylamine pour donner le produit final.

Les conditions de réaction comprennent généralement :

- Solvant : Éthanol ou méthanol

- Température : Température ambiante à reflux

- Temps de réaction : Plusieurs heures à une nuit

Méthodes de production industrielle

La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle, en utilisant des réacteurs à écoulement continu pour optimiser le rendement et la pureté. L’utilisation de systèmes automatisés pour un contrôle précis des conditions de réaction serait essentielle pour garantir la cohérence et l’efficacité.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie

En chimie, le N-(2-(2-(4-Butoxybenzylidène)hydrazino)-2-oxoéthyl)-4-méthylbenzamide est utilisé comme précurseur pour synthétiser d’autres molécules complexes. Sa structure unique permet d’explorer diverses transformations chimiques et de développer de nouvelles méthodologies de synthèse.

Biologie

En recherche biologique, ce composé peut être étudié pour son potentiel en tant que molécule bio-active. Sa liaison hydrazone est particulièrement intéressante en raison de sa capacité à former des complexes stables avec les ions métalliques, ce qui peut être utile pour développer de nouveaux médicaments ou agents diagnostiques.

Médecine

En médecine, les chercheurs pourraient explorer le potentiel du composé en tant qu’agent anticancéreux ou anti-inflammatoire. La présence de la partie benzamide suggère des interactions possibles avec des cibles biologiques telles que les enzymes ou les récepteurs.

Industrie

Dans les applications industrielles, le N-(2-(2-(4-Butoxybenzylidène)hydrazino)-2-oxoéthyl)-4-méthylbenzamide pourrait être utilisé dans le développement de nouveaux matériaux ou comme intermédiaire dans la synthèse de colorants, de polymères ou d’autres produits chimiques de spécialité.

Applications De Recherche Scientifique

Chemistry

In chemistry, N-(2-(2-(4-Butoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide is used as a precursor for synthesizing other complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its hydrazone linkage is of particular interest due to its ability to form stable complexes with metal ions, which can be useful in developing new drugs or diagnostic agents.

Medicine

In medicine, researchers might explore the compound’s potential as an anti-cancer or anti-inflammatory agent. The presence of the benzamide moiety suggests possible interactions with biological targets such as enzymes or receptors.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, polymers, or other specialty chemicals.

Mécanisme D'action

Le mécanisme par lequel le N-(2-(2-(4-Butoxybenzylidène)hydrazino)-2-oxoéthyl)-4-méthylbenzamide exerce ses effets dépend de son interaction avec les cibles moléculaires. La liaison hydrazone peut interagir avec les ions métalliques, inhibant potentiellement les enzymes qui nécessitent des cofacteurs métalliques. La partie benzamide peut interagir avec des récepteurs ou des enzymes spécifiques, modulant leur activité et conduisant à divers effets biologiques.

Comparaison Avec Des Composés Similaires

Composés similaires

- N-(2-(2-(4-Méthoxybenzylidène)hydrazino)-2-oxoéthyl)-4-méthylbenzamide

- N-(2-(2-(4-Éthoxybenzylidène)hydrazino)-2-oxoéthyl)-4-méthylbenzamide

- N-(2-(2-(4-Chlorobenzylidène)hydrazino)-2-oxoéthyl)-4-méthylbenzamide

Unicité

Le N-(2-(2-(4-Butoxybenzylidène)hydrazino)-2-oxoéthyl)-4-méthylbenzamide est unique en raison de la présence du groupe butoxy, qui peut influencer sa solubilité, sa réactivité et son interaction avec les cibles biologiques. Cette variation structurelle peut conduire à différentes activités biologiques et propriétés chimiques par rapport à ses analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.